An In-depth Technical Guide to 4-phenyl-1H-imidazole-1,2-diamine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4-phenyl-1H-imidazole-1,2-diamine: Structure, Properties, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and known properties of 4-phenyl-1H-imidazole-1,2-diamine. While this compound is cataloged in chemical databases, a thorough review of scientific literature reveals a notable scarcity of in-depth experimental data regarding its synthesis, spectroscopic characterization, and biological activity. This guide synthesizes the available information, primarily from computational data, and contextualizes it within the broader landscape of imidazole-based medicinal chemistry. The document aims to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development, while also highlighting critical gaps in the current body of knowledge that warrant further investigation.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions contribute to its versatile role in biological systems. The imidazole nucleus is a key component in a wide array of therapeutic agents with activities including anticancer, antifungal, anti-inflammatory, and antimicrobial properties. The substitution pattern on the imidazole ring profoundly influences the pharmacological profile of the resulting molecule, making the exploration of novel derivatives a continuous pursuit in the quest for new therapeutic agents. This guide focuses on a specific, yet underexplored derivative: 4-phenyl-1H-imidazole-1,2-diamine.
Molecular Structure and Identification
4-phenyl-1H-imidazole-1,2-diamine is a heterocyclic organic compound featuring a central imidazole ring substituted with a phenyl group at the 4-position and two amino groups at the 1 and 2-positions.
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Molecular Formula: C₉H₁₀N₄[2]
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Molecular Weight: 174.20 g/mol [2]
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IUPAC Name: 4-phenylimidazole-1,2-diamine[2]
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Synonyms: 4-phenyl-1H-imidazole-1,2-diamine[2]
The structural arrangement of these functional groups suggests the potential for diverse chemical interactions, including hydrogen bonding and pi-stacking, which are critical for molecular recognition in biological targets.
Diagram: Chemical Structure of 4-phenyl-1H-imidazole-1,2-diamine
Caption: 2D structure of 4-phenyl-1H-imidazole-1,2-diamine.
Physicochemical Properties (Predicted)
A comprehensive search of the scientific literature did not yield any experimentally determined physicochemical properties for 4-phenyl-1H-imidazole-1,2-diamine. The data presented in the following table are computationally predicted values sourced from PubChem and serve as estimations.[2][4]
| Property | Predicted Value |
| Molecular Weight | 174.20 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 174.090547 g/mol |
| Monoisotopic Mass | 174.090547 g/mol |
| Topological Polar Surface Area | 69.9 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 167 |
It is imperative for researchers to experimentally determine these properties for accurate characterization and modeling.
Synthesis and Characterization: A Knowledge Gap
Despite extensive searches of chemical databases and the scientific literature, a specific, detailed, and reproducible experimental protocol for the synthesis of 4-phenyl-1H-imidazole-1,2-diamine could not be located. While numerous methods exist for the synthesis of the imidazole core and its derivatives, the specific combination of a 1,2-diamine and a 4-phenyl substituent appears to be a less-explored area.
General Synthetic Strategies for Imidazoles:
Several established methods for imidazole synthesis could potentially be adapted for the preparation of 4-phenyl-1H-imidazole-1,2-diamine. These include:
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Debus Synthesis: A one-pot reaction of a dicarbonyl compound, an aldehyde, and ammonia.
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Radziszewski Synthesis: A similar one-pot reaction using a dicarbonyl, an aldehyde, and ammonia in the presence of an oxidizing agent.
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From α-haloketones: Reaction of an α-haloketone with an amidine or guanidine derivative.
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Multicomponent Reactions: Modern approaches often involve the condensation of several components in a single step, which can be a time- and resource-efficient strategy.[5]
Proposed Retrosynthetic Analysis:
A plausible synthetic route could involve the cyclization of a suitably substituted precursor. The following diagram illustrates a conceptual retrosynthetic pathway.
Caption: Conceptual retrosynthetic pathway for 4-phenyl-1H-imidazole-1,2-diamine.
Characterization Data (Currently Unavailable):
A thorough characterization of 4-phenyl-1H-imidazole-1,2-diamine would require the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise connectivity and chemical environment of the atoms in the molecule. While spectral data for related compounds are available, no specific data for the title compound could be found.[6][7][8]
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Infrared (IR) Spectroscopy: IR spectroscopy would provide information about the functional groups present, such as N-H and C=N stretching vibrations, which are characteristic of the imidazole ring and amino substituents.
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Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition of the synthesized compound.[9]
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Melting Point and Elemental Analysis: These are fundamental techniques for assessing the purity and confirming the empirical formula of a new compound.
The absence of this data in the public domain represents a significant hurdle for any research group wishing to work with this compound and underscores the need for its synthesis and full characterization.
Potential Biological Activities and Applications in Drug Development
While no specific biological activities have been reported for 4-phenyl-1H-imidazole-1,2-diamine, the broader class of imidazole-containing compounds is known to exhibit a wide range of pharmacological effects. The structural features of the title compound suggest several avenues for potential therapeutic applications.
Potential Therapeutic Areas:
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Anticancer: Many imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation.[10]
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Antimicrobial: The imidazole scaffold is a cornerstone of many antifungal and antibacterial agents. The presence of two amino groups could enhance the compound's interaction with microbial targets.[11]
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Anti-inflammatory: Certain substituted imidazoles are known to possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
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Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of metalloenzymes, making this class of compounds attractive as enzyme inhibitors. For example, some phenyl-imidazole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.
Structure-Activity Relationship (SAR) Considerations:
The following diagram illustrates a hypothetical workflow for investigating the structure-activity relationships of 4-phenyl-1H-imidazole-1,2-diamine derivatives.
Caption: Hypothetical workflow for the investigation of 4-phenyl-1H-imidazole-1,2-diamine in drug discovery.
Conclusion and Future Directions
4-phenyl-1H-imidazole-1,2-diamine represents a molecule of potential interest within the vast chemical space of imidazole derivatives. Its structure suggests the possibility of engaging in various biological interactions, making it a candidate for investigation in several therapeutic areas. However, the current lack of fundamental experimental data, including a reliable synthetic protocol and comprehensive characterization, is a major impediment to its exploration.
Future research efforts should be directed towards:
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Development of a robust and scalable synthetic route to obtain sufficient quantities of the compound for further study.
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Complete spectroscopic and physicochemical characterization to establish a definitive analytical profile.
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In vitro screening against a panel of biological targets to identify potential therapeutic applications.
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Exploration of the structure-activity relationships of derivatives to optimize for potency, selectivity, and pharmacokinetic properties.
This technical guide serves as a call to the scientific community to address the existing knowledge gaps surrounding 4-phenyl-1H-imidazole-1,2-diamine. Such efforts could potentially unlock new avenues for the development of novel therapeutics based on this intriguing imidazole scaffold.
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